Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)-

Description

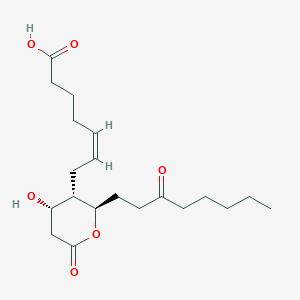

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- (CAS: 363-24-6; molecular formula: C₂₀H₃₂O₅) is a prostaglandin D₂ (PGD₂) derivative characterized by its unique structural modifications:

- A 5Z,9α stereochemical configuration.

- Hydroxy (9-hydroxy) and ketone (11,15-dioxo) functional groups.

- A 13,14-dihydro modification, which stabilizes the compound by reducing double-bond reactivity .

This compound is a metabolite of PGD₂ and is implicated in inflammatory and metabolic pathways, particularly through interactions with peroxisome proliferator-activated receptor gamma (PPARγ) . Its synthetic analog status makes it valuable for studying prostaglandin-mediated signaling without rapid degradation .

Properties

CAS No. |

79250-58-1 |

|---|---|

Molecular Formula |

C20H32O6 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-6-oxo-2-(3-oxooctyl)oxan-3-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,23,24)/b7-4-/t16-,17-,18+/m0/s1 |

InChI Key |

INLXNIDWQWYGDW-OKYBNHCASA-N |

Isomeric SMILES |

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduction of ketones to secondary alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce secondary alcohols.

Scientific Research Applications

Biological Role and Mechanisms

Thromboxanes play critical roles in several physiological processes, including vasoconstriction and platelet aggregation. The specific compound has been shown to modulate immune responses and inflammatory pathways. For instance, it has been implicated in the mobilization of immune cells to sites of infection, as evidenced by studies demonstrating increased thromboxane levels in response to fungal infections in insects . This suggests a conserved role for thromboxanes in immune signaling across species.

Therapeutic Applications

-

Anti-inflammatory Properties :

- Thromboxane derivatives have been evaluated for their ability to modulate inflammatory responses. Research indicates that certain thromboxanes can inhibit pro-inflammatory cytokines and promote resolution pathways in inflammation . This dual action makes them potential candidates for treating chronic inflammatory diseases.

- Cardiovascular Health :

- Cancer Research :

Case Study 1: Thromboxane in Immune Response

A study demonstrated that elevated levels of thromboxane B2 (TXB2) were associated with enhanced hemocyte aggregation during fungal infections in insect models. The activation of phospholipase A2 and subsequent upregulation of thromboxane synthase were critical for this response . This finding underscores the importance of thromboxanes in innate immunity.

Case Study 2: Thromboxane and Inflammation

Research investigating the effects of synthetic triterpenoids on inflammation revealed that modulation of thromboxane levels could significantly alter the expression of inflammatory mediators such as IL-17 and iNOS. Treatment with these compounds led to a reduction in clinical symptoms associated with experimental autoimmune encephalomyelitis (EAE), suggesting a protective role against neuroinflammation .

Data Summary

Mechanism of Action

The mechanism of action of Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Table 1: Structural Features of Prostaglandin Derivatives

Key Observations:

- The 15-keto and 13,14-dihydro groups in the target compound distinguish it from native PGD₂, enhancing metabolic stability .

- Unlike Epoprostenol (PGI₂), which has an epoxide ring (6,9-epoxy), the target compound retains a classic prostaglandin backbone with ketone modifications .

Research Findings and Implications

PPARγ Activation: The target compound’s activation of PPARγ (IC₅₀ ~10 μM) suggests utility in metabolic disorder research, though it is less potent than 15-Deoxy-Δ¹²,¹⁴-PGD₂ (IC₅₀ ~1 μM) .

Anti-Inflammatory Potential: Unlike PGD₂, which recruits eosinophils via DP1 receptors, the target compound’s lack of 15-hydroxy groups may reduce pro-inflammatory effects .

Structural Insights: The 5Z,9α configuration is critical for receptor binding, as seen in Epoprostenol’s vasodilatory activity, which relies on similar stereochemistry .

Biological Activity

Thrombox-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)- is a compound of significant interest in pharmacology due to its various biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a thromboxane moiety, which is crucial for its biological activity. The presence of hydroxyl and dioxo groups enhances its interaction with biological targets, contributing to its pharmacological effects.

Biological Activities

1. Anti-inflammatory Activity

Thrombox-5-en-1-oic acid has been shown to exhibit potent anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell models. In vitro studies indicate that it decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory pathways.

Table 1: Summary of Anti-inflammatory Effects

| Biological Activity | Model | Mechanism |

|---|---|---|

| Inhibition of IL-1β-induced iNOS and COX-2 expression | Human Articular Chondrocytes | Decreased PGE2 production |

| Suppression of TNF-α and IL-1β production | BV2 Microglial Cells | Activation of LXRα, inhibition of NF-κB |

| Reduction of ROS generation | Rat Vascular Smooth Muscle Cells | Inhibition of NOX and iNOS expression |

2. Cytotoxic Activity

Research indicates that this compound possesses significant cytotoxic effects against various cancer cell lines. It has been particularly effective against leukemia cells, inducing apoptosis and causing cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 | 0.007 | Induces apoptosis |

| Jurkat | 0.1 | Cell cycle arrest in S phase |

| HL60 | 0.05 | Increased apoptosis |

The biological activity of thrombox-5-en-1-oic acid is mediated through several mechanisms:

- Inhibition of Pro-inflammatory Pathways: By modulating NF-κB signaling and reducing the expression of inflammatory mediators, the compound effectively reduces inflammation.

- Induction of Apoptosis: The compound activates caspase pathways leading to programmed cell death in cancer cells. It also alters the cell cycle dynamics, particularly arresting cells in the S phase.

Case Studies

Case Study 1: Anti-cancer Efficacy

In a study examining the effects on leukemia cell lines, thrombox-5-en-1-oic acid demonstrated a remarkable ability to induce apoptosis at low concentrations. The study highlighted its potential as a therapeutic agent for hematological malignancies.

Case Study 2: Inflammatory Disorders

Another investigation focused on its application in models of rheumatoid arthritis, where it significantly reduced inflammatory markers and improved joint function in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Thrombox-5-en-1-oic acid derivatives during synthesis?

- Methodological Answer : Use a combination of 1H NMR (to verify stereochemistry and functional groups) and ESI-MS (to confirm molecular weight and fragmentation patterns). For example, in synthesizing similar thromboxane analogs, researchers achieved >95% purity by coupling these techniques with HPLC to monitor reaction progress . Ensure deuterated solvents (e.g., CDCl₃) are used for NMR to avoid interference, and calibrate MS instruments with standards matching the compound’s molecular weight (e.g., 352.4651 g/mol for related analogs) .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

- Methodological Answer : Follow EN 166 (EU) or NIOSH (US) standards:

- Eye/Face Protection : Safety glasses with side shields and full-face visors to prevent splashes.

- Skin Protection : Nitrile gloves (0.11 mm thickness minimum), inspected for integrity before use. Dispose of contaminated gloves immediately after exposure .

- Engineering Controls : Conduct work in a fume hood with negative pressure to minimize aerosol formation .

Q. How should researchers address first-aid measures for accidental exposure to thromboxane analogs?

- Methodological Answer :

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Documentation : Provide the safety data sheet (SDS) to medical personnel, noting the compound’s CAS number (e.g., 363-24-6 for analogs) and molecular formula (C₂₀H₃₂O₅) .

Q. What physicochemical properties are critical for predicting the solubility and stability of 9-hydroxy-11,15-dioxo derivatives?

- Methodological Answer : Calculate logP (e.g., 5.06 for similar oxo-octadecadienoic acids) to assess lipophilicity and solvent compatibility. Use Van der Waals volume (335.77 ų) and hydrogen bond acceptors (3) to optimize solvent systems (e.g., ethanol/water mixtures). Monitor thermal stability via DSC, as analogs degrade above 150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for thromboxane analogs under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Reproduce studies using standardized buffers (pH 2–12) and track degradation via LC-MS. For example, conflicting data on 9-oxo derivatives may arise from differences in ionic strength or trace metal contaminants .

- Kinetic Modeling : Apply Arrhenius equations to compare degradation rates (t₁/₂) across studies. Use accelerated stability testing (40°C/75% RH) to identify critical degradation pathways .

Q. What strategies validate biological activity data when conflicting results arise between in vitro and ex vivo models?

- Methodological Answer :

- Dose-Response Calibration : Use a standardized agonist (e.g., U46619 for thromboxane receptors) to normalize activity across assays.

- Matrix Effects : Account for plasma protein binding in ex vivo models by spiking compounds into serum and measuring free fractions via ultrafiltration .

- Meta-Analysis : Apply Consolidated Standards of Reporting Trials (CONSORT) principles to aggregate data from multiple studies, ensuring transparency in experimental conditions .

Q. How should structural elucidation be approached when unexpected byproducts form during synthesis of (5Z,9α)-configured thromboxane analogs?

- Methodological Answer :

- Isolation : Use preparative HPLC to isolate byproducts; optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for resolution.

- Advanced Spectrometry : Perform HR-MS/MS to identify fragmentation patterns unique to stereoisomers. For cyclization byproducts, employ 2D-NMR (COSY, NOESY) to confirm regiochemistry .

Q. What methodological frameworks are suitable for designing kinetic studies on thromboxane analog degradation?

- Methodological Answer :

- Research Onion Model : Apply Saunders’ layered approach:

Philosophy : Positivism (objective quantification of degradation rates).

Design : Longitudinal study with time-point sampling (0–48 hrs).

Techniques : UV-Vis spectroscopy (λ_max = 230 nm for conjugated dienes) and Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.